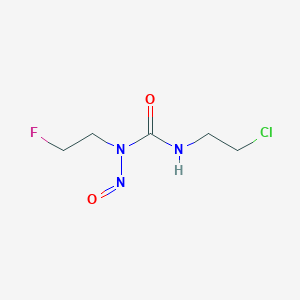
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- is a chemical compound that has been widely used in scientific research. It is a nitrosourea derivative that has been found to have anticancer properties.
Mécanisme D'action
The mechanism of action of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the formation of DNA adducts. The compound reacts with DNA to form covalent adducts, which inhibit DNA replication and induce apoptosis in cancer cells. The formation of DNA adducts is dependent on the concentration of the compound and the duration of exposure.
Biochemical and Physiological Effects:
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been found to have both biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce apoptosis in cancer cells, and increase the production of reactive oxygen species. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been found to have neurotoxic effects and can cause damage to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied and has a well-established mechanism of action. However, the compound is highly toxic and requires careful handling. It is also difficult to synthesize and purify, which can limit its availability for lab experiments.
Orientations Futures
For the study of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- include the development of new analogs, the study of its potential use in combination with other chemotherapy drugs, and the investigation of its neurotoxic effects.
Méthodes De Synthèse
The synthesis of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea with urea. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and brain cancer. The compound works by inhibiting DNA replication and inducing apoptosis in cancer cells. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been studied for its potential use in combination with other chemotherapy drugs.
Propriétés
Numéro CAS |
13908-92-4 |
|---|---|
Nom du produit |
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- |
Formule moléculaire |
C5H9ClFN3O2 |
Poids moléculaire |
197.59 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
Clé InChI |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
SMILES canonique |
C(CCl)NC(=O)N(CCF)N=O |
Autres numéros CAS |
13908-92-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



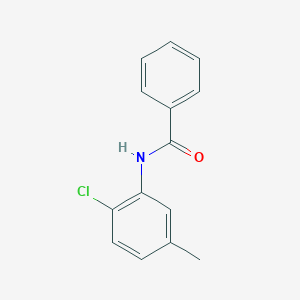
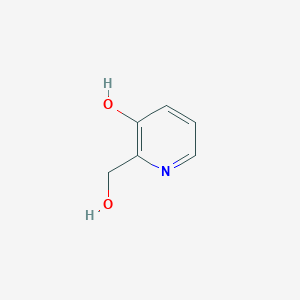
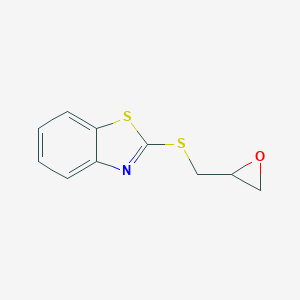





![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
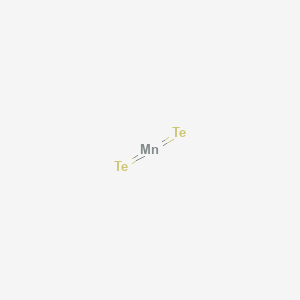

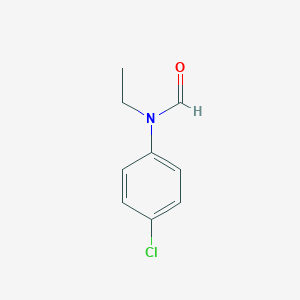
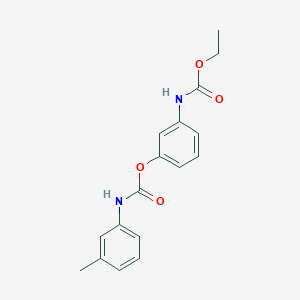
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)